8-Chloro-6-fluorochroman-4-amine chemical structure and properties
8-Chloro-6-fluorochroman-4-amine chemical structure and properties
Structure, Synthesis, and Medicinal Applications
Executive Summary
8-Chloro-6-fluorochroman-4-amine (CAS: 1184159-02-1) is a halogenated bicyclic heterocycle belonging to the chroman-4-amine class. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to mimic peptide turns and interact with diverse biological targets, including G-protein-coupled receptors (GPCRs) and sirtuin enzymes (SIRT2).
The specific 6,8-disubstitution pattern (6-Fluoro, 8-Chloro) modulates the electronic environment of the aromatic ring, enhancing metabolic stability and lipophilicity compared to the unsubstituted parent. This guide details the physicochemical profile, synthetic pathways, and application logic for this compound in lead optimization.
Part 1: Structural Analysis & Physicochemical Profile
Chemical Identity[1]
-
IUPAC Name: 8-chloro-6-fluoro-3,4-dihydro-2H-chromen-4-amine
-
CAS Number: 1184159-02-1[1]
-
Molecular Formula: C₉H₉ClFNO
-
Molecular Weight: 201.62 g/mol
-
SMILES: NC1CCOC2=C1C=C(F)C=C2Cl
Electronic & Conformational Features
The chroman ring system adopts a half-chair conformation. The C4-amine introduces a chiral center, creating (R) and (S) enantiomers. In drug design, the specific halogenation pattern is critical:
-
8-Chloro Substituent: Sterically hinders the oxygen lone pairs, potentially altering hydrogen bond acceptor capability. It also blocks metabolic hydroxylation at the 8-position.
-
6-Fluoro Substituent: Increases metabolic stability against P450-mediated oxidation at the para-position relative to the ether oxygen, while exerting a strong electron-withdrawing effect that lowers the pKa of the aromatic system.
Physicochemical Properties (Calculated)
| Property | Value | Causality/Relevance |
| LogP | ~2.1 - 2.5 | Moderate lipophilicity suitable for CNS penetration and cell membrane permeability. |
| TPSA | ~35 Ų | Low polar surface area indicates high potential for blood-brain barrier (BBB) crossing. |
| pKa (Conj. Acid) | ~8.5 - 9.0 | The primary amine is basic; exists predominantly as a cation at physiological pH. |
| H-Bond Donors | 2 | Primary amine hydrogens. |
| H-Bond Acceptors | 2 | Ether oxygen and amine nitrogen. |
Part 2: Synthetic Pathways[3][4]
The synthesis of 8-chloro-6-fluorochroman-4-amine typically proceeds via the intermediate 8-chloro-6-fluorochroman-4-one (CAS: 1092349-40-0). The following protocol outlines a robust route starting from commercially available phenols.
Retrosynthetic Logic
-
Target: 8-Chloro-6-fluorochroman-4-amine.[1]
-
Disconnection: C-N bond formation via reductive amination.
-
Intermediate: 8-Chloro-6-fluorochroman-4-one.
-
Precursor: 3-(2-chloro-4-fluorophenoxy)propanoic acid (formed via O-alkylation of 2-chloro-4-fluorophenol).
Detailed Synthetic Protocol
Step 1: O-Alkylation
-
Reagents: 2-Chloro-4-fluorophenol, 3-bromopropanoic acid, NaOH.
-
Conditions: Reflux in water/ethanol (pH > 10).
-
Mechanism: SN2 displacement of bromide by the phenoxide ion.
Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation)
-
Reagents: Polyphosphoric acid (PPA) or SOCl₂ followed by AlCl₃.
-
Conditions: Heat to 80–100°C.
-
Outcome: Formation of the chroman-4-one ring.[2][3] The cyclization occurs ortho to the ether linkage.
Step 3: Reductive Amination (The Critical Step)
-
Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaCNBH₃).
-
Solvent: Methanol (MeOH).
-
Protocol:
-
Dissolve 8-chloro-6-fluorochroman-4-one (1.0 eq) in dry MeOH.
-
Add NH₄OAc (10.0 eq) to form the imine in situ. Stir for 2 hours.
-
Add NaCNBH₃ (1.5 eq) slowly.
-
Stir at RT for 24 hours.
-
Workup: Acidify to pH 2 (to decompose excess hydride), wash with ether (removes non-basic impurities), basify aqueous layer to pH 12, and extract with DCM.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of 8-chloro-6-fluorochroman-4-amine from substituted phenol precursors.
Part 3: Analytical Characterization[5]
To validate the synthesis, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
Aromatic Region (6.5 – 7.5 ppm):
-
Expect two distinct signals for the aromatic protons (H-5 and H-7).
-
H-5: Doublet of doublets (dd) due to coupling with F-6 (ortho) and H-7 (meta).
-
H-7: Doublet of doublets (dd) due to coupling with F-6 (ortho) and H-5 (meta).
-
Note: The 8-Cl substituent removes the H-8 signal, simplifying the spectrum compared to the non-chlorinated analog.
-
-
Aliphatic Region:
-
H-4 (Methine): Triplet or dd around 3.8–4.2 ppm (alpha to amine).
-
H-2 (Methylene): Multiplet around 4.1–4.3 ppm (alpha to ether oxygen).
-
H-3 (Methylene): Multiplet around 1.8–2.2 ppm.
-
Mass Spectrometry
-
Ionization: ESI+
-
Parent Ion: [M+H]⁺ = 202.04 (approx).
-
Isotope Pattern: Distinct Chlorine signature (3:1 ratio of M : M+2) due to ³⁵Cl and ³⁷Cl isotopes.
Part 4: Medicinal Chemistry Applications[3][4][6][7][8][9]
The 8-chloro-6-fluorochroman-4-amine scaffold acts as a constrained pharmacophore. Its rigidity reduces the entropic penalty of binding compared to flexible linear amines.
Target Classes
-
SIRT2 Inhibitors:
-
Substituted chroman-4-ones and amines have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase involved in neurodegeneration and cancer.
-
Mechanism: The chroman core occupies the hydrophobic pocket of the enzyme, while the 6/8-halogen substitutions improve potency by filling small hydrophobic crevices and modulating the electronics of the ring stacking interactions.
-
-
GPCR Ligands (Serotonin/Dopamine):
-
Chroman-4-amines are bioisosteres of aminotetralins (e.g., 8-OH-DPAT).
-
The 4-amino group mimics the basic nitrogen of neurotransmitters, interacting with the conserved Aspartate residue in the GPCR transmembrane domain.
-
Biological Pathway Interaction (SIRT2 Example)
Figure 2: Proposed mechanism of action for chroman-4-amine derivatives in SIRT2 inhibition.
Part 5: Handling and Safety
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The free amine is sensitive to CO₂ (carbamate formation) and oxidation; conversion to the Hydrochloride (HCl) salt is recommended for long-term stability.
-
Solubility:
-
Free Base: Soluble in DCM, DMSO, Methanol.
-
HCl Salt: Soluble in Water, DMSO.
-
References
-
PubChem. (n.d.). 8-Chloro-6-fluorochroman-4-amine. National Library of Medicine. Retrieved from [Link]
-
Gustafsson, M., et al. (2012).[2] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Emami, S., et al. (2021).[3] Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. Retrieved from [Link]
